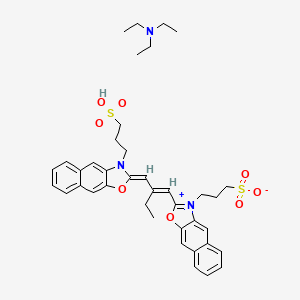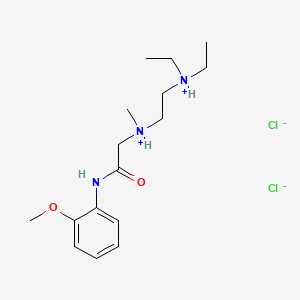
5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- is a complex organic compound with the molecular formula C17H17N. This compound is part of the dibenzazepine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- typically involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate. This process includes the use of hydrogen over Raney nickel as a catalyst . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production. The process involves multiple steps, including the preparation of intermediates and their subsequent cyclization and reduction .
Analyse Chemischer Reaktionen
Types of Reactions
5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-DIBENZ(c,e)AZEPINE, 6,7-DIHYDRO-6-(2-PROPENYL)-: Similar structure but lacks the dichloro substitution.
5,5,7,7-TETRAMETHYL-6,7-DIHYDRO-5H-DIBENZO(c,e)AZEPINE: Contains additional methyl groups, which may alter its chemical properties.
Uniqueness
5H-DIBENZ(c,e)AZEPINE, 6-ALLYL-6,7-DIHYDRO-3,9-DICHLORO- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63918-66-1 |
|---|---|
Molekularformel |
C17H15Cl2N |
Molekulargewicht |
304.2 g/mol |
IUPAC-Name |
3,9-dichloro-6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine |
InChI |
InChI=1S/C17H15Cl2N/c1-2-7-20-10-12-8-14(18)3-5-16(12)17-6-4-15(19)9-13(17)11-20/h2-6,8-9H,1,7,10-11H2 |
InChI-Schlüssel |
KMAVLDDABBYQQM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CC2=C(C=CC(=C2)Cl)C3=C(C1)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)



![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)







![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)

